molecular formula C5H11NO3 B7769108 2-Amino-3-methoxybutanoic acid CAS No. 2076-53-1

2-Amino-3-methoxybutanoic acid

Cat. No.: B7769108
CAS No.: 2076-53-1
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybutanoic acid: is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a methoxy group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methoxybutanoic acid.

    Amination Reaction: The bromo group is substituted with an amino group through an amination reaction using ammonia or an amine source under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-amino-3-methoxybutanal or this compound.

    Reduction: Formation of 2-amino-3-methoxybutanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases.

    Pathways: It can participate in metabolic pathways related to amino acid synthesis and degradation, influencing cellular functions and biochemical processes.

Comparison with Similar Compounds

    2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-Amino-3-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Amino-3-ethoxybutanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 2-Amino-3-methoxybutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-methoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031340
Record name O-Methyl-DL-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88642-93-7, 2076-53-1
Record name L-Thr(methyl)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Methyl-DL-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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